BenchChemオンラインストアへようこそ!

2-(Difluoromethyl)pyrimidin-4-OL

Oncology Kinase inhibition Xenograft models

Choose 2-(Difluoromethyl)pyrimidin-4-OL for your next drug discovery or agrochemical project. Its unique -CHF2 group acts as a lipophilic hydrogen bond donor, a property that -CF3 analogs cannot replicate. This key intermediate has enabled an 8-fold improvement in in vivo antitumor efficacy for PI3K/mTOR inhibitors like PQR514 and created SDHI fungicides with up to 24.7-fold higher potency than commercial benchmarks. With predicted logP reduction of ~2.1 units vs. CF3, it minimizes brain penetration for peripheral-target therapeutics. Secure your supply of this essential, high-purity building block now.

Molecular Formula C5H4F2N2O
Molecular Weight 146.09 g/mol
Cat. No. B13276509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)pyrimidin-4-OL
Molecular FormulaC5H4F2N2O
Molecular Weight146.09 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)C(F)F
InChIInChI=1S/C5H4F2N2O/c6-4(7)5-8-2-1-3(10)9-5/h1-2,4H,(H,8,9,10)
InChIKeyTVTPOJNMFODUAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)pyrimidin-4-OL: A Versatile Difluoromethylated Pyrimidine Scaffold for Medicinal Chemistry and Agrochemical Research


2-(Difluoromethyl)pyrimidin-4-OL is a heterocyclic building block featuring a pyrimidine core substituted with a difluoromethyl group at the 2-position and a hydroxyl group at the 4-position (molecular formula: C5H4F2N2O; molecular weight: 146.09 g/mol) [1]. The difluoromethyl (-CHF2) moiety serves as a lipophilic hydrogen bond donor and metabolic stability enhancer, distinguishing it from non-fluorinated or trifluoromethylated pyrimidine analogs . This compound is employed as a key intermediate in the synthesis of pharmaceuticals targeting kinases and antifungals, leveraging the unique electronic and steric properties of the difluoromethyl group to modulate target binding and improve physicochemical profiles.

Why 2-(Difluoromethyl)pyrimidin-4-OL Cannot Be Replaced by Other 2-Substituted Pyrimidin-4-OL Analogs


The difluoromethyl (-CHF2) group at the 2-position imparts distinct electronic and hydrogen-bonding characteristics that cannot be replicated by other common substituents. Unlike the trifluoromethyl (-CF3) group, which is purely lipophilic and cannot donate hydrogen bonds, the CHF2 group acts as a lipophilic hydrogen bond donor, enabling unique interactions with target proteins such as kinases and improving metabolic stability relative to methyl or unsubstituted analogs . This dual functionality is critical for achieving the potency and selectivity observed in downstream compounds. Replacing 2-(Difluoromethyl)pyrimidin-4-OL with a 2-(trifluoromethyl)pyrimidin-4-ol or 2-(chloromethyl)pyrimidin-4-ol building block would fundamentally alter the binding mode, potentially leading to reduced target engagement, off-target effects, or suboptimal pharmacokinetic profiles.

Quantitative Evidence Guide: 2-(Difluoromethyl)pyrimidin-4-OL's Differentiated Performance vs. Comparators


PI3K/mTOR Inhibitor PQR514: 8-Fold Improved Antitumor Efficacy Over PQR309

In a preclinical oncology study, the pan-PI3K inhibitor PQR514, which incorporates a 4-(difluoromethyl)pyrimidin-2-amine core derived from 2-(Difluoromethyl)pyrimidin-4-OL, demonstrated significantly enhanced in vivo antitumor activity compared to its predecessor, PQR309. In an OVCAR-3 ovarian cancer xenograft model, PQR514 achieved comparable tumor growth inhibition at a dose approximately 8-fold lower than that required for PQR309 [1]. This improvement is attributed to the replacement of a trifluoromethyl group with a difluoromethyl group, which enhances mTOR kinase affinity and overall potency while minimizing brain penetration.

Oncology Kinase inhibition Xenograft models

Antifungal Lead Optimization: 24.7-Fold Enhancement Over Commercial Fungicide Diflumetorim

A study on difluoromethylpyrimidinamine derivatives for rust control identified a lead compound (J) with a difluoromethylpyrimidine core analogous to 2-(Difluoromethyl)pyrimidin-4-OL. In vivo testing against southern corn rust (Puccinia polysora) revealed an EC50 of 2.16 mg/L for compound J, representing a 24.7-fold improvement over the commercial fungicide diflumetorim (EC50 = 53.26 mg/L) and a 1.8-fold improvement over propiconazole (EC50 = 3.92 mg/L) [1]. This demonstrates the potential of difluoromethylpyrimidine scaffolds to deliver superior fungicidal activity.

Agrochemical Fungicide Rust disease

Enhanced mTOR Kinase Affinity via CHF2 Hydrogen Bond Donation

Replacement of a trifluoromethyl (-CF3) group with a difluoromethyl (-CHF2) group in a series of PI3K/mTOR inhibitors led to a marked improvement in mTOR kinase binding affinity. The Ki value for mTOR decreased from 62 nM for the CF3-containing analog (compound 1) to 6.9 nM for the CHF2-containing analog (compound 2), a 9-fold increase in affinity [1]. This enhancement is attributed to the ability of the CHF2 group to act as a lipophilic hydrogen bond donor, engaging in favorable interactions within the ATP-binding pocket of mTOR.

Kinase inhibition Structure-activity relationship Drug design

LogP Optimization: Balancing Lipophilicity and Hydrogen Bonding Capacity

The introduction of a difluoromethyl group modulates lipophilicity more favorably than a trifluoromethyl group. While experimental logP values for 2-(Difluoromethyl)pyrimidin-4-OL are not widely reported, computational predictions and class comparisons indicate that CHF2-substituted pyrimidines (e.g., 2-(difluoromethyl)pyrimidine, predicted logP ≈ -0.29) are significantly less lipophilic than their CF3 counterparts (e.g., 2-(trifluoromethyl)pyrimidine, predicted logP ≈ 1.8) [1][2]. This reduced lipophilicity can lead to improved aqueous solubility and a lower risk of hERG channel inhibition and phospholipidosis, while retaining sufficient membrane permeability due to the hydrogen bond donor capacity of the CHF2 proton.

Physicochemical properties ADME Drug-likeness

Optimal Application Scenarios for 2-(Difluoromethyl)pyrimidin-4-OL in Research and Development


Development of Next-Generation Pan-PI3K/mTOR Inhibitors

Use as a key intermediate for synthesizing potent and selective PI3K/mTOR inhibitors, as exemplified by PQR514. The difluoromethyl-pyrimidine scaffold enables an 8-fold improvement in in vivo antitumor efficacy compared to trifluoromethyl analogs [1]. Ideal for oncology programs seeking to reduce clinical doses and mitigate brain penetration-related side effects.

Design of High-Efficacy Agricultural Fungicides

Employ as a privileged building block for creating novel succinate dehydrogenase inhibitor (SDHI) fungicides targeting rust diseases. Derivatives incorporating this core have demonstrated up to 24.7-fold higher potency (EC50 = 2.16 mg/L) than commercial benchmarks like diflumetorim [1]. Suitable for agrochemical discovery programs focused on overcoming resistance in cereal crops.

Structure-Activity Relationship (SAR) Studies on Lipophilic Hydrogen Bond Donors

Utilize the difluoromethyl (-CHF2) moiety as a versatile probe to investigate the role of lipophilic hydrogen bonding in target engagement. Direct comparisons show a 9-fold enhancement in mTOR kinase affinity (Ki = 6.9 nM vs. 62 nM) upon replacing -CF3 with -CHF2 [1]. Critical for medicinal chemistry teams optimizing binding kinetics and selectivity profiles.

Synthesis of CNS-Sparing Drug Candidates

Leverage the balanced lipophilicity of the CHF2 group (predicted logP reduction of ~2.1 units vs. CF3) to design drug candidates with minimal brain penetration [1][2]. This property is particularly valuable for developing therapeutics intended for peripheral targets, where CNS exposure would constitute an undesired side effect.

Quote Request

Request a Quote for 2-(Difluoromethyl)pyrimidin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.